1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
Description
Properties
IUPAC Name |
1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-4-17-12(10(14)8-9(2)3)16-11-6-5-7-15-13(11)17/h5-7,9-10H,4,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGURNKRKVZFNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C1C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to interact with various targets, including gaba a receptors, IKK-ɛ, and TBK1.
Mode of Action
It’s worth noting that imidazo[4,5-b]pyridines have been found to act as positive allosteric modulators of gaba a receptors. Additionally, IKK-ɛ and TBK1 are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation.
Biochemical Pathways
Imidazo[4,5-b]pyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism.
Biochemical Analysis
Biochemical Properties
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. In cancer cells, it has been reported to induce apoptosis, a programmed cell death process, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of target genes, leading to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, maintaining its biological activity for extended periods. It can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. Additionally, it can modulate the activity of enzymes involved in detoxification processes, affecting the compound’s metabolism and clearance. These interactions play a crucial role in determining the compound’s pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s transport and distribution are critical factors that determine its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is essential for its biological activity and therapeutic potential.
Biological Activity
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H16N4
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a pyridine ring fused with an imidazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of activity include:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of AKT kinases, which are crucial in cancer cell signaling pathways. For instance, a related compound demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, inhibiting tumor growth in xenograft models of endometrial adenocarcinoma .
2. Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have shown significant antibacterial and antifungal properties. A review highlighted various derivatives exhibiting activity against multiple bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies
Several studies have provided insights into the biological activities and therapeutic potentials of imidazo[4,5-b]pyridine derivatives:
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Inhibition of Kinases
The compound's structural similarity to known kinase inhibitors suggests it may act by binding to the ATP-binding site of kinases like AKT, thus disrupting their phosphorylation activity .
2. Antimicrobial Mechanisms
The antimicrobial effects are likely due to membrane disruption or inhibition of nucleic acid synthesis in pathogens .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The synthesis of imidazopyridine derivatives typically involves several methods, including condensation reactions and cyclization processes. Recent studies have demonstrated efficient synthetic pathways using environmentally friendly solvents and reagents, enhancing the yield and purity of the desired products.
Synthesis Methods:
- Condensation Reactions: The synthesis often involves the reaction of 2,3-diaminopyridine with various aldehydes or carboxylic acids under specific conditions to form imidazopyridine structures.
- Green Chemistry Approaches: Recent advancements have focused on utilizing green solvents like water and isopropanol to minimize environmental impact while maximizing reaction efficiency .
Biological Activities
Research indicates that 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications.
Anticancer Activity:
Imidazopyridine derivatives have been explored for their potential as anticancer agents. Studies have shown that certain compounds within this class can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The mechanism often involves modulation of signaling pathways critical for cancer cell survival.
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. Research highlights its activity against various bacterial strains, suggesting its potential as an antibiotic agent . Structural modifications have been shown to enhance its potency against resistant strains.
GABA Receptor Modulation:
Some imidazopyridines act as GABAA receptor agonists, which could have implications for treating anxiety disorders and epilepsy. The structural similarity to purine nucleobases may contribute to their biological activity .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer | Inhibition of tumor growth through kinase inhibition |
| Antimicrobial | Treatment of bacterial infections |
| Neurological | Modulation of GABAA receptors for anxiety and seizure management |
Case Studies and Research Findings
Several case studies have documented the efficacy of imidazopyridine derivatives in clinical settings. For instance:
Comparison with Similar Compounds
Key Differences in Substituents and Pharmacophoric Features
- Imidazo Ring Substitution: The target compound’s 3-ethyl group contrasts with chloro (), methoxy (), and methyl/isomeric () substituents in analogs. Ethyl may enhance lipophilicity compared to polar groups like methoxy or chloro.
Amine Side Chain :
Functional Groups :
- Chloro and methoxy groups in and introduce electron-withdrawing and -donating effects, respectively, which could modulate electronic interactions with biological targets.
Preparation Methods
Key Reaction Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Preparation of substituted pyridine | Starting from 2-aminopyridine derivatives | Functionalized pyridine precursor |
| 2 | Cyclization to imidazo[4,5-b]pyridine | Reaction with α-haloketones or α-haloesters, base | Formation of imidazo[4,5-b]pyridine core |
| 3 | Alkylation at 3-position | Use of ethyl halides or ethyl-substituted intermediates | Introduction of 3-ethyl substituent |
| 4 | Halogenation at 2-position | Use of N-halosuccinimide or similar halogenating agents | Formation of 2-halogenated intermediate |
| 5 | Nucleophilic substitution | Reaction with 3-methylbutan-1-amine, base or catalyst | Attachment of 3-methylbutan-1-amine side chain |
| 6 | Purification | Chromatography, recrystallization | Pure target compound |
Catalysts and Solvents
- Catalysts: Palladium-based catalysts are often employed in coupling or substitution reactions involving heterocycles.
- Solvents: Polar aprotic solvents such as N,N-dimethylacetamide, tetrahydrofuran, or 2-methyltetrahydrofuran are commonly used to facilitate these reactions.
- Acids/Bases: Acetic acid derivatives or methanesulfonic acid may be used to control reaction pH or activate intermediates.
Research Findings and Optimization Parameters
- Reaction Temperature: Moderate temperatures (room temperature to 80°C) are preferred to balance reaction rate and selectivity.
- Reaction Time: Typically ranges from a few hours to overnight, depending on the step.
- Yield: Reported yields for similar compounds range from moderate to high (50-85%), depending on the purity of intermediates and reaction optimization.
- Purity: Achieved via chromatographic techniques and recrystallization.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2-Aminopyridine derivatives | Functionalized for cyclization |
| Cyclization Agent | α-Haloketones or α-haloesters | Base-catalyzed cyclization |
| Alkylation Agent | Ethyl halides (e.g., ethyl bromide) | For 3-ethyl substitution |
| Halogenation Agent | N-Halosuccinimide (NBS, NCS) | For 2-position halogenation |
| Nucleophile | 3-Methylbutan-1-amine | For substitution at 2-position |
| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) | Facilitates coupling and substitution |
| Solvent | N,N-Dimethylacetamide, THF, 2-MeTHF | Polar aprotic solvents preferred |
| Temperature | 25–80°C | Controlled to optimize yield and selectivity |
| Reaction Time | 4–24 hours | Varies by step |
| Purification | Chromatography, recrystallization | To obtain pure compound |
The preparation of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves a multi-step synthetic route focusing on the construction of the imidazo[4,5-b]pyridine core, selective ethyl substitution, and subsequent amine side chain introduction. The process leverages cyclization, halogenation, nucleophilic substitution, and catalytic coupling reactions under carefully controlled conditions. Palladium catalysts and polar aprotic solvents are frequently employed to enhance reaction efficiency and selectivity. Purification steps ensure high purity of the final compound. These methods are adapted from closely related patented processes for imidazo[4,5-b]pyridine derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine?
- Methodological Answer : The compound can be synthesized via multi-step procedures starting from pyridine aldehydes and diamines. For example, pyridine-3-carbaldehyde reacts with pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the imidazo[4,5-b]pyridine core. Subsequent alkylation with 3-methylbutan-1-amine derivatives introduces the amine side chain . Reaction optimization includes temperature control (reflux conditions) and stoichiometric adjustments to improve yields (typically 60-80%).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments (e.g., imidazole ring protons at δ 7.5-8.5 ppm) and carbon backbone.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Elemental Analysis (CHN) : Ensures purity (>95%) by verifying C, H, N percentages within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Conduct antimicrobial assays using:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Agar Diffusion : Compare inhibition zones to reference antibiotics (e.g., streptomycin).
- Antifungal Activity : Use Candida albicans models with gentamicin as a control. Report minimum inhibitory concentrations (MICs) and analyze dose-response curves .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to:
- Predict electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., imidazole N-atoms).
- Simulate reaction pathways (e.g., alkylation steps) to identify transition states and activation energies.
- Validate computational results against experimental NMR chemical shifts and IR spectra .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical microbial strains, growth media, and incubation times.
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates (≥3 per group).
- Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and pH stability .
Q. What strategies optimize the structure-activity relationship (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or heterocyclic replacements (e.g., pyrazole instead of imidazole).
- Bioisosteric Replacement : Substitute the 3-methylbutan-1-amine group with cyclopropylamine to assess steric/electronic effects.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding motifs against target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What experimental designs ensure reproducibility in stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Use ICH Q1B guidelines with UV/vis irradiation (320-400 nm) to assess photodegradation.
- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze aliquots over 72 hours .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
